molecular formula C12H18N4O4S B5554126 1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE

1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE

Cat. No.: B5554126
M. Wt: 314.36 g/mol
InChI Key: WSFHILJHAVYICT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE is a complex organic compound that features a morpholine ring and a thiadiazole ring

Scientific Research Applications

1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazide and carbon disulfide under acidic conditions.

    Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where morpholine acts as a nucleophile.

    Coupling of the Two Rings: The final step involves coupling the morpholine-substituted thiadiazole with an appropriate ethanone derivative under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1-(MORPHOLIN-4-YL)ETHAN-1-ONE: A simpler compound with a single morpholine ring.

    4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOLE: A compound with a thiadiazole ring substituted with a morpholine ring.

Uniqueness

1-(MORPHOLIN-4-YL)-2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}ETHAN-1-ONE is unique due to its combination of both morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c17-10(15-1-5-18-6-2-15)9-20-12-11(13-21-14-12)16-3-7-19-8-4-16/h1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFHILJHAVYICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.